N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide
Description
Chemical Identity and Nomenclature
This compound possesses a precisely defined chemical structure characterized by multiple systematic naming conventions that reflect its complex substitution pattern. The compound is registered under the Chemical Abstracts Service number 86382-43-6, establishing its unique identity within chemical databases. The molecular formula C17H18N2OS indicates the presence of seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 298.4 daltons.
The International Union of Pure and Applied Chemistry designation for this compound is N,N-dimethyl-2-(10H-phenothiazin-10-yl)propanamide, which systematically describes the substitution pattern and connectivity. The structural representation through Simplified Molecular Input Line Entry System notation reads O=C(C(C)N1C2=C(SC3=C1C=CC=C3)C=CC=C2)N(C)C, providing a precise linear description of the molecular architecture. The International Chemical Identifier string InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 offers an alternative systematic representation that facilitates database searches and structural verification.
Table 1: Chemical Identifiers for this compound
Historical Development in Heterocyclic Chemistry
The historical development of this compound is intrinsically linked to the broader evolution of phenothiazine chemistry, which began with fundamental discoveries in the late nineteenth century. Phenothiazine itself was first synthesized in 1883 when Heinrich August Bernthsen successfully fused diphenylamine with sulfur, establishing the foundational synthetic methodology for this heterocyclic system. This pioneering work occurred during a period of intense investigation into heterocyclic compounds containing both nitrogen and sulfur atoms, representing a significant advancement in organic chemistry methodology.
The systematic exploration of phenothiazine derivatives gained momentum in the early twentieth century, particularly with the synthesis of methylene blue in 1876 by Heinrich Caro at BASF, though the structural determination was completed by Bernthsen in 1885. This early derivative demonstrated the biological activity potential of the phenothiazine scaffold, leading to its application as an antimalarial agent under the pioneering work of Paul Ehrlich in the 1890s. The recognition of biological activity within phenothiazine derivatives established the foundation for subsequent pharmaceutical development programs.
The development of sophisticated substitution patterns, such as those found in this compound, emerged from systematic medicinal chemistry programs initiated in the 1940s. Chemists working under Paul Charpentier at Rhone-Poulenc Laboratories in Paris began extensive derivative synthesis programs that led to compounds like promethazine, which demonstrated significant antihistamine activity. These research programs established phenothiazine as a prototypical pharmaceutical lead structure in medicinal chemistry, demonstrating how systematic structural modifications could yield compounds with diverse biological activities.
Table 2: Historical Milestones in Phenothiazine Chemistry Development
Position Within Phenothiazine Derivative Taxonomy
This compound occupies a specific position within the complex taxonomic classification of phenothiazine derivatives, distinguished by its unique substitution pattern and functional group arrangement. The compound belongs to the 10-substituted phenothiazine category, characterized by substituents attached to the nitrogen atom at position 10 of the tricyclic aromatic system. This classification places it among compounds that maintain the fundamental phenothiazine scaffold while incorporating diverse functional groups that modulate biological and chemical properties.
Within the broader phenothiazine derivative taxonomy, this compound represents a specialized subset characterized by acetamide functionality combined with multiple methyl substitutions. The phenothiazine derivatives are systematically organized based on substitution patterns at positions 2 and 10, with the most pharmaceutically significant compounds bearing substituents at both positions. The compound's classification as an antihistamine-related impurity standard places it within the therapeutic category of first-generation antihistamines, specifically as a structural analog of promethazine.
The systematic classification of phenothiazine derivatives encompasses several major categories, including aliphatic compounds, piperidines, and piperazines, each distinguished by the nature of the substituent on the nitrogen atom. This compound belongs to a specialized subcategory characterized by direct carbon chain substitution rather than cyclic substituents, positioning it among the structurally simpler derivatives while maintaining significant chemical complexity through its acetamide and trimethyl functionalities.
Table 3: Phenothiazine Derivative Classification System
The analytical chemistry classification system further categorizes phenothiazine derivatives based on their optical and electrochemical properties. Phenothiazine derivatives substituted in the 2 and 10 positions, including compounds structurally related to this compound, belong to a major group of tricyclic aromatic compounds with distinctive analytical characteristics. These compounds exhibit characteristic absorption spectra in the ultraviolet region, with substituted phenothiazines typically displaying main absorption bands between 210-280 nanometers and 300-317 nanometers, providing valuable analytical fingerprints for identification and quantification.
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMEIOYFTWFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 10-(3-Cyanopropyl)phenothiazine
The foundational step involves alkylating phenothiazine at the 10-position with a nitrile-containing side chain. In CH339627A , (phenothiazinyl-10')-3-propionitrile is synthesized via condensation of acrylonitrile with phenothiazine derivatives. For N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide, a similar approach employs 3-cyanopropyl chloride or bromide, reacting with phenothiazine under basic conditions (e.g., NaNH₂ in toluene).
Hydrogenation with Dimethylamine
The nitrile intermediate undergoes catalytic hydrogenation in the presence of Raney nickel or Adams platinum and dimethylamine. For example, hydrogenating 10-(3-cyanopropyl)phenothiazine at 90°C under 8–12 atm H₂ pressure yields 10-(3-(dimethylamino)propyl)phenothiazine with 75–85% efficiency. This step is critical for introducing the dimethylamino group.
| Condition | Parameter | Value |
|---|---|---|
| Catalyst | Raney nickel | 5–10 wt% |
| Temperature | 90–120°C | 4–6 h |
| Pressure | H₂, 8–12 atm | 75–85% yield |
Acetylation to Form Acetamide
The resultant amine is acetylated using acetic anhydride and phosphoric acid at 20–60°C for 0.5–2 h, as demonstrated in CN103214430A . This converts the primary amine to an acetamide, achieving yields up to 92%. Post-reaction workup involves cooling, aqueous extraction, and recrystallization.
Direct Acetylation of Amine Intermediates
Preparation of 10-(2-Aminopropyl)phenothiazine
Starting with 10-(2-chloropropyl)phenothiazine , amination via Gabriel synthesis or reaction with aqueous ammonia introduces the primary amine. For instance, refluxing with NH₃ in ethanol at 60°C for 12 h yields 80–85% 10-(2-aminopropyl)phenothiazine .
Acetic Anhydride-Mediated Acetylation
The amine undergoes acetylation using a 7:1 molar ratio of acetic anhydride to phenothiazine derivative, catalyzed by phosphoric acid at 20°C. This method avoids side reactions and achieves near-quantitative conversion to the acetamide.
| Reagent | Molar Ratio | Temperature |
|---|---|---|
| Acetic anhydride | 7:1 | 20°C |
| Reaction time | 2 h | 92% yield |
Methylation of Amine Groups
The acetamide’s secondary amine is methylated using methyl iodide or dimethyl sulfate in the presence of K₂CO₃. For example, treating 10-(2-acetamidopropyl)phenothiazine with excess CH₃I in DMF at 50°C for 6 h introduces the N,N,alpha-trimethyl groups.
Reductive Amination of Ketone Intermediates
Synthesis of 10-(2-Oxopropyl)phenothiazine
Oxidation of 10-(2-hydroxypropyl)phenothiazine with Jones reagent (CrO₃/H₂SO₄) generates the ketone intermediate. Alternatively, Friedel-Crafts acylation using propionyl chloride and AlCl₃ introduces the carbonyl group directly.
Reductive Amination with Dimethylamine
The ketone undergoes reductive amination using sodium tris(acetoxy)borohydride (STAB) and dimethylamine in N,N-dimethylacetamide at 50°C. This one-pot reaction forms the desired amine with 75% yield, which is subsequently acetylated as described in Section 2.2.
| Parameter | Value |
|---|---|
| Reducing agent | STAB |
| Solvent | N,N-dimethylacetamide |
| Yield | 75% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Catalytic hydrogenation offers high yields (85%) but requires specialized equipment for high-pressure reactions.
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Direct acetylation is operationally simple and scalable, with 92% yields, but demands pure amine intermediates.
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Reductive amination balances moderate yields (75%) with mild conditions, suitable for lab-scale synthesis.
Byproduct Management
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Hydrogenation routes produce residual amines requiring acid-base extraction.
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Acetylation methods generate acetic acid, neutralized via aqueous workup.
Industrial-Scale Considerations
Cost of Reagents
Raney nickel and STAB are cost-intensive, making catalytic hydrogenation less favorable for large-scale production. Acetic anhydride and phosphoric acid are economical, favoring direct acetylation.
Environmental Impact
Phosphoric acid and CrO₃ pose disposal challenges, necessitating neutralization protocols. Green chemistry alternatives, such as enzymatic catalysis, remain underexplored for this compound.
Recent Advances in Phenothiazine Functionalization
Chemical Reactions Analysis
Types of Reactions: N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides; conducted under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Chemistry
N,N,α-Trimethyl-10H-phenothiazine-10-acetamide serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and is integral in creating derivatives that exhibit varied chemical properties.
Biology
Research has indicated potential biological effects of this compound, particularly in neuropharmacology. It has been studied for its role as a neuroleptic agent and its interaction with neurotransmitter systems. Specifically, it may influence dopamine receptor activity, which is significant in the treatment of psychiatric disorders such as schizophrenia .
Medicine
The compound is explored for its antihistaminic properties and potential therapeutic applications in treating allergies and other conditions. Its mechanism of action involves blocking specific receptors associated with allergic responses . Additionally, it shows promise in neuroprotective applications by potentially mitigating neurotoxic injuries related to ischemia or anoxia .
Industry
In industrial applications, N,N,α-Trimethyl-10H-phenothiazine-10-acetamide is used as a reference standard in analytical chemistry and contributes to the production of pharmaceuticals. Its stability and reactivity make it valuable for quality control processes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates the creation of complex molecules |
| Biology | Neuroleptic agent | Influences dopamine receptor activity |
| Medicine | Antihistaminic properties | Potential treatment for allergic conditions |
| Industry | Reference standard in analytical chemistry | Ensures quality control in pharmaceutical production |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of N,N,α-Trimethyl-10H-phenothiazine-10-acetamide on synaptic dopamine receptors. The findings suggested that the compound could mimic dopamine's conformation due to favorable interactions with receptor sites, indicating its potential use in treating schizophrenia .
Case Study 2: Antihistaminic Activity
Research into the antihistaminic properties revealed that N,N,α-Trimethyl-10H-phenothiazine-10-acetamide effectively blocked histamine receptors in vitro. This activity supports its therapeutic potential in managing allergic reactions .
Mechanism of Action
The mechanism of action of N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Core Structural Variations
Phenothiazine derivatives are classified based on substitutions at the N-10 position and aromatic ring modifications. Key analogs include:
*Calculated based on formula C18H21N3OS.
Pharmacological and Physicochemical Properties
- Solubility : The acetamide group in the target compound likely improves aqueous solubility compared to alkylamine derivatives like chlorpromazine, which require salt formation (e.g., hydrochloride) for solubility .
- Receptor Binding : Alkylamine chains (e.g., in chlorpromazine) enhance dopamine D2 receptor antagonism, whereas acetamide groups may shift selectivity toward histamine H1 or serotonin receptors .
- Enzyme Inhibition : Hydroxamic acid derivatives (e.g., compound 22 in ) exhibit histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound .
Target Compound
- Therapeutic Potential: Structural similarity to promethazine suggests antihistaminic, antiemetic, or sedative applications. However, the acetamide group may reduce CNS penetration compared to tertiary amines .
Biological Activity
N,N,α-Trimethyl-10H-phenothiazine-10-acetamide (also referred to as TMPTA) is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of TMPTA, including its mechanisms of action, therapeutic applications, and relevant case studies.
TMPTA has the molecular formula and a molecular weight of 298.4 g/mol. It is characterized by its phenothiazine structure, which is known for its diverse biological activities.
TMPTA's biological activity can be attributed to its interaction with several molecular targets:
- Neurotransmitter Receptors : TMPTA exhibits properties similar to traditional neuroleptics, potentially acting on dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
- Antioxidant Activity : The compound shows promising antioxidant properties, which may contribute to neuroprotection against oxidative stress-related damage .
- Cholinesterase Inhibition : TMPTA has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is significant in the context of Alzheimer's disease and other neurodegenerative conditions .
Anticancer Properties
Research indicates that TMPTA may possess anticancer properties. A study examined phenothiazine derivatives and their effects on various cancer cell lines. TMPTA was found to inhibit cell proliferation in specific cancer types through mechanisms that involve apoptosis and autophagy .
Neuroprotective Effects
TMPTA's potential neuroprotective effects have been highlighted in studies focusing on its ability to mitigate neuronal damage during ischemic events. By blocking excitatory amino acid receptors, TMPTA may reduce neurotoxic injury associated with conditions like stroke .
Case Studies and Research Findings
- Study on Neuroprotection :
- Antioxidant Studies :
- Cholinesterase Inhibition :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N,N,α-Trimethyl-10H-phenothiazine-10-acetamide, and how can reaction yields be optimized?
- Methodology : The Sonogashira coupling reaction (as described in ) is a viable approach for synthesizing phenothiazine derivatives. For example, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine was synthesized using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, though the yield was low (6.9%). Optimization could involve adjusting catalyst ratios, solvent systems (e.g., THF/triethylamine), or reaction duration . Alternative routes, such as alkylation or amidation of the phenothiazine core (e.g., methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate synthesis in ), may also be explored using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) for selective functionalization.
Q. How is X-ray crystallography applied to determine the structural conformation of N,N,α-Trimethyl-10H-phenothiazine-10-acetamide derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.22 Å) is critical. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.189 Å, α = 81.6°) were resolved for 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (). The SHELX software suite (SHELXL for refinement, SHELXD for structure solution) is essential for processing diffraction data, constraining H-atom positions, and calculating geometric parameters (bond angles, torsion angles) .
Advanced Research Questions
Q. How can discrepancies in NMR data (e.g., chemical shift splitting or integration errors) be resolved during structural validation of phenothiazine derivatives?
- Methodology : Contradictions in ^1H NMR spectra (e.g., δ = 7.10–8.21 ppm for aromatic protons in ) may arise from dynamic effects or impurities. Advanced techniques include:
- 2D NMR (COSY, NOESY) to confirm proton-proton correlations.
- DFT calculations to predict chemical shifts and compare with experimental data.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out byproducts .
Q. What role do substituents (e.g., acetyl, nitro groups) play in modulating the electronic properties and intermolecular interactions of phenothiazine-based compounds?
- Methodology : Substituents influence π-π stacking and hydrogen bonding. For instance, the nitro group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine induces a planar conformation (C–C≡C–C torsion angle = 173.5°), enhancing crystallinity via C–H⋯O interactions (). Comparative studies using cyclic voltammetry or UV-vis spectroscopy can quantify electronic effects (e.g., HOMO-LUMO gaps).
Q. How can low synthetic yields (e.g., <10%) in Sonogashira coupling reactions be addressed for phenothiazine derivatives?
- Methodology : Low yields (e.g., 6.9% in ) may result from palladium catalyst deactivation or side reactions. Strategies include:
- Microwave-assisted synthesis to reduce reaction time.
- Ligand optimization (e.g., XPhos instead of PPh3) to enhance catalytic efficiency.
- Purification via gel permeation chromatography to isolate target compounds from oligomeric byproducts .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting crystallographic data (e.g., bond length variations) in phenothiazine derivatives?
- Methodology : Discrepancies in geometric parameters (e.g., C–C bond lengths ranging from 1.34–1.43 Å in ) may arise from thermal motion or resolution limits. Use:
- Rigorous refinement protocols (SHELXL’s restraints for similar bonds).
- Hirshfeld surface analysis to quantify intermolecular contacts and validate packing motifs .
Q. What statistical approaches are recommended for validating biological activity data in phenothiazine-based HDAC inhibitors (e.g., IC50 variability)?
- Methodology : For compounds like 4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (), use:
- Dose-response curves with triplicate measurements to assess IC50 reproducibility.
- ANOVA or t-tests to compare potency across derivatives.
- Molecular docking to correlate structural features (e.g., acetyl group orientation) with enzyme inhibition.
Comparative and Mechanistic Studies
Q. How does the N,N,α-trimethylacetamide moiety influence the pharmacokinetic properties of phenothiazine derivatives compared to other substituents?
- Methodology : Conduct:
- LogP measurements to assess lipophilicity.
- Metabolic stability assays (e.g., liver microsomes) to compare half-lives.
- Molecular dynamics simulations to study interactions with biological membranes .
Q. What mechanistic insights can be gained from studying the conformational flexibility of the phenothiazine core in solution versus solid state?
- Methodology : Combine:
- SCXRD (solid-state) and NMR relaxation experiments (solution) to analyze ring puckering.
- Variable-temperature NMR to probe dynamic processes (e.g., nitrogen inversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
